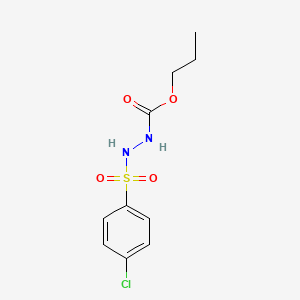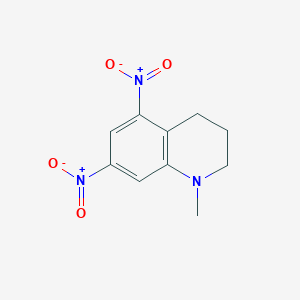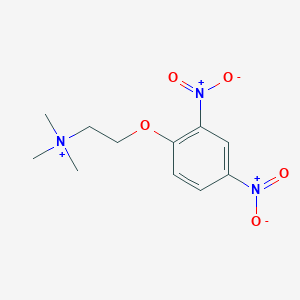
2-(2,4-Dinitrophenoxy)-N,N,N-trimethylethan-1-aminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dinitrophenoxy)-N,N,N-trimethylethan-1-aminium is a chemical compound known for its unique structure and properties It is characterized by the presence of a dinitrophenoxy group attached to an ethanaminium moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dinitrophenoxy)-N,N,N-trimethylethan-1-aminium typically involves the reaction of 2,4-dinitrophenol with a suitable amine under controlled conditions. One common method includes the use of a base such as pyridine to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product . The reaction is usually carried out in a non-aqueous solvent to prevent the formation of undesired by-products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Dinitrophenoxy)-N,N,N-trimethylethan-1-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can produce a variety of substituted phenoxy compounds .
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dinitrophenoxy)-N,N,N-trimethylethan-1-aminium has several scientific research applications:
Wirkmechanismus
The mechanism by which 2-(2,4-Dinitrophenoxy)-N,N,N-trimethylethan-1-aminium exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity and function. These interactions are often mediated through the binding of the dinitrophenoxy group to active sites on the target molecules . The pathways involved in these interactions are still under investigation, but they are believed to include both covalent and non-covalent binding mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenol: A related compound with similar nitro groups but lacking the ethanaminium moiety.
2,4-Dinitrophenoxy ethanol: Another similar compound used as a plasticizer in propellants.
Uniqueness
2-(2,4-Dinitrophenoxy)-N,N,N-trimethylethan-1-aminium is unique due to its combination of the dinitrophenoxy group with the ethanaminium moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Eigenschaften
CAS-Nummer |
61095-51-0 |
|---|---|
Molekularformel |
C11H16N3O5+ |
Molekulargewicht |
270.26 g/mol |
IUPAC-Name |
2-(2,4-dinitrophenoxy)ethyl-trimethylazanium |
InChI |
InChI=1S/C11H16N3O5/c1-14(2,3)6-7-19-11-5-4-9(12(15)16)8-10(11)13(17)18/h4-5,8H,6-7H2,1-3H3/q+1 |
InChI-Schlüssel |
ZTIVQDSUNGRWKO-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CCOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


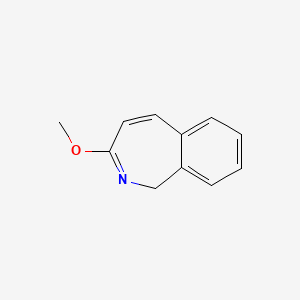
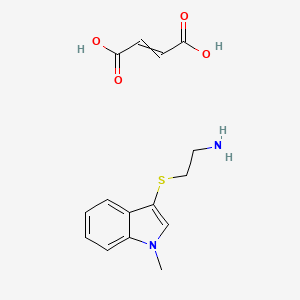
![2-[(N-Ethyl-N-phenyl-beta-alanyl)amino]ethyl acetate](/img/structure/B14604300.png)
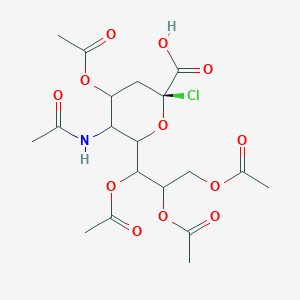

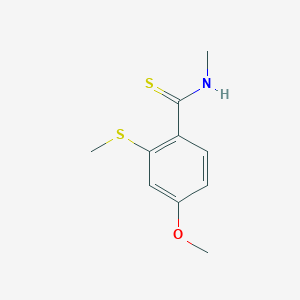
![1-[4-(2,2-Dimethylpropanoyl)phenyl]ethyl acetate](/img/structure/B14604325.png)
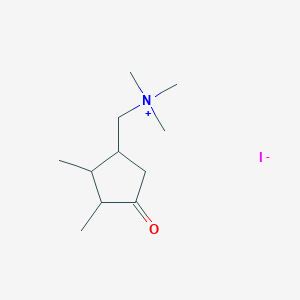
![1-[(Diphenylarsoryl)methyl]cyclohexan-1-ol](/img/structure/B14604337.png)
![1,3-Bis(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propan-2-one](/img/structure/B14604339.png)
![Benzoic acid, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14604350.png)
![N-Methyl-N'-(2-{[(3-methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethyl)thiourea](/img/structure/B14604358.png)
